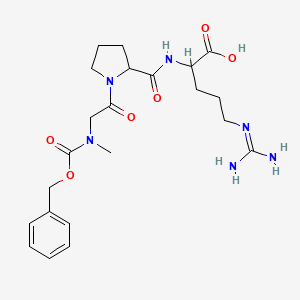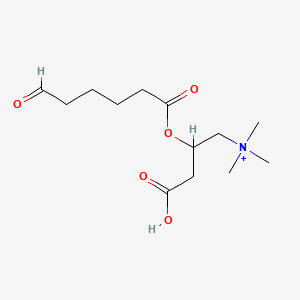![molecular formula C21H21NO4 B12101551 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be done through various cyclization reactions, depending on the specific starting materials and conditions used.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or other suitable reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Common reagents used in these reactions include piperidine, DMF, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide synthesis: It is widely used as a building block in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis, allowing for selective reactions at other functional groups.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological research: It is used in the study of protein-protein interactions, enzyme mechanisms, and other biological processes.
Industrial applications: The compound is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-oxocyclohexanecarboxylic acid: Similar in structure but contains a cyclohexane ring instead of a pyrrolidine ring.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid: Contains a butyric acid chain instead of a pyrrolidine ring.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: Contains a valine residue instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties useful in peptide synthesis and other applications .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
InChI Key |
UZAANVFMPWVILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)


![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)


![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)

![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)
